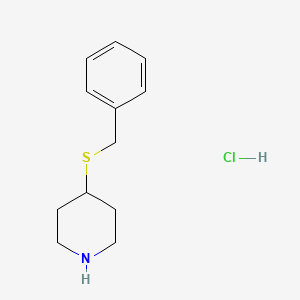

4-(Benzylsulfanyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-benzylsulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAVHDJIURGHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Benzylsulfanyl)piperidine hydrochloride (CAS No.: 1864063-45-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. It has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are evident .

Cholinergic Activity

- Acetylcholinesterase Inhibition : Studies have demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit significant AChE inhibitory activity. This property is crucial for enhancing cognitive functions and alleviating memory deficits associated with neurodegenerative diseases .

Dopaminergic Activity

Recent research indicates that compounds with a similar structure may also interact with dopamine receptors, particularly the D4 receptor. These interactions can modulate dopaminergic signaling pathways, which are important in various neurological conditions including Parkinson's disease . For instance, a study reported that certain benzyloxy piperidine derivatives showed selective antagonistic activity towards D4 receptors, suggesting potential therapeutic applications in managing motor symptoms associated with dopamine dysregulation .

Case Studies and Research Findings

- Inhibition of AChE : A comparative molecular field analysis (CoMFA) study revealed that N-benzylpiperidines exhibit strong correlations between their structural properties and AChE inhibitory activities. This suggests that modifications to the benzyl group could enhance or reduce biological activity .

- Dopamine Receptor Interaction : In vivo studies involving D4 receptor antagonists derived from piperidine scaffolds demonstrated reductions in abnormal involuntary movement (AIM) scores in animal models of Parkinson's disease. This highlights the potential of these compounds in treating dyskinesias induced by L-DOPA therapy .

- Neuroprotective Effects : Other studies have indicated that piperidine derivatives can exert neuroprotective effects through modulation of cholinergic and dopaminergic systems, thus offering a multifaceted approach to treating neurodegenerative diseases .

Data Tables

Scientific Research Applications

Organic Synthesis

4-(Benzylsulfanyl)piperidine hydrochloride serves as an important building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The compound can be reduced to modify the piperidine ring or remove the sulfanyl group.

- Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions make it a versatile reagent for synthesizing more complex molecules in pharmaceutical development.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

-

Anticancer Activity : Studies indicate that derivatives of piperidine, including this compound, exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. For example, molecular docking studies suggest effective binding to proteins involved in cancer progression, such as those in the JAK/STAT pathway.

Compound Cell Line IC50 (µM) Mechanism of Action Compound I MCF-7 (breast cancer) 10.5 Apoptosis induction Compound II HeLa (cervical cancer) 8.3 JAK/STAT inhibition Compound III A549 (lung cancer) 12.0 Cell cycle arrest -

Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its benzylsulfanyl group enhances lipophilicity and membrane permeability, contributing to its antibacterial activity.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 32 µg/mL Compound B Escherichia coli 64 µg/mL Compound C Pseudomonas aeruginosa 128 µg/mL

Neurological Applications

Research indicates that derivatives of this compound may act as selective serotonin receptor agonists, potentially facilitating gastric emptying and improving gastrointestinal motility with fewer side effects compared to traditional treatments. This suggests possible applications in treating mood disorders and other neurological conditions.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various receptors and enzymes, evaluating binding affinities and functional activities at serotonin receptors. These investigations are crucial for elucidating its therapeutic potential in gastrointestinal and central nervous system disorders.

Notable Research Findings

- A study evaluating the anticancer effects on MCF-7 breast cancer cells demonstrated significant reductions in cell viability through upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl-2.

- Antimicrobial studies revealed that compounds with similar structures effectively inhibited growth in multiple bacterial strains, showcasing their potential as new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Key Properties of 4-(Benzylsulfanyl)piperidine Hydrochloride and Analogues

Pharmacological Profiles of Piperidine Derivatives

- Cyproheptadine HCl : A clinically approved antihistamine with additional antiserotonergic effects, attributed to its dibenzocycloheptatriene substituent. This highlights how bulkier aromatic systems broaden therapeutic profiles .

- Paroxetine-Related Compounds (e.g., USP Paroxetine Related Compound G RS) : Feature benzodioxol substituents, enhancing selectivity for serotonin transporters (SSRIs). The absence of such groups in 4-(Benzylsulfanyl)piperidine HCl implies divergent targets .

Q & A

Q. What are the recommended synthetic routes for 4-(Benzylsulfanyl)piperidine hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution, where piperidine reacts with benzylsulfanyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanyl intermediate. Subsequent purification by recrystallization or chromatography yields the hydrochloride salt . Optimization involves adjusting stoichiometry, reaction time (12–24 hours), and temperature (40–60°C). Factorial design experiments can systematically evaluate variables like solvent polarity (e.g., dichloromethane vs. THF) and base strength to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC/GC : Verify purity (>95% by area normalization) and detect impurities .

- NMR (¹H/¹³C) : Confirm the benzylsulfanyl group (δ 3.8–4.2 ppm for SCH₂ protons) and piperidine ring structure .

- Mass Spectrometry : Validate molecular weight (theoretical: 269.8 g/mol) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration). Validate results by:

- Replicating experiments under standardized protocols (e.g., fixed incubation time, controlled pH).

- Performing dose-response curves to confirm IC₅₀ values .

- Cross-referencing with structural analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl) to identify substituent-dependent trends .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atom in benzylsulfanyl group) .

- Molecular Dynamics : Simulate solvent interactions to predict solubility or stability in polar vs. nonpolar media .

- Docking Studies : Explore binding affinities for target proteins (e.g., enzymes with thiol-reactive active sites) .

Q. How can the compound’s sulfanyl group be selectively modified for targeted applications?

- Oxidation : Use H₂O₂ or mCPBA to convert the sulfanyl (–S–) group to sulfoxide (–SO–) or sulfone (–SO₂–), altering electronic properties .

- Alkylation : React with alkyl halides to form thioethers, enhancing lipophilicity for membrane permeability studies .

- Chelation : Leverage sulfur’s lone pairs to coordinate with metal ions (e.g., Cu²⁺) for catalytic applications .

Q. What methodologies are recommended for analyzing degradation products under accelerated stability testing?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .

- LC-MS/MS : Identify degradation byproducts (e.g., hydrolyzed piperidine or oxidized sulfanyl groups) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions .

Methodological Notes

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignments .

- Reaction Scaling : Transition from batch to flow chemistry for reproducibility in multi-gram syntheses .

- Ethical Compliance : Document non-human subject research per institutional guidelines (e.g., chemical waste disposal protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.